

Protolimonoids from *Trichilia hirta*: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bourjotinolone A*

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An In-depth Examination of the Isolation, Characterization, and Biological Activities of Protolimonoids from the Tropical Plant *Trichilia hirta*

This technical guide provides a comprehensive overview of the protolimonoids isolated from *Trichilia hirta*, a plant belonging to the Meliaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry and potential therapeutic applications of these natural products. It details the isolation and purification protocols, presents spectroscopic data for structural elucidation, and explores the cytotoxic activities of these compounds.

Isolated Protolimonoids and Their Spectroscopic Data

Several protolimonoids have been successfully isolated and identified from various parts of *Trichilia hirta*, primarily from the fruits and seeds. These compounds form the basis of the plant's bioactivity. The known protolimonoids include melianone, melianodiol, and **bourjotinolone A**.^[1] More recently, a new cedrelone-class limonoid, Hirtinol A, was isolated from the seeds.

A summary of the quantitative data for these compounds is presented below.

Table 1: Protolimonoids Isolated from *Trichilia hirta*

| Compound | Plant Part | Yield (from fraction) | Molecular Formula | Method of Structure Elucidation |
|------------------------|------------|-----------------------|---|--|
| Hirtinol A | Seeds | 10.2 mg | C ₃₂ H ₃₈ O ₁₀ | ¹ H NMR, ¹³ C NMR, HR-ESI-MS |
| 21 α -Melianone | Seeds | Not specified | C ₃₀ H ₄₆ O ₄ | Comparison with literature data |
| 21 β -Melianone | Seeds | Not specified | C ₃₀ H ₄₆ O ₄ | Comparison with literature data |
| Melianone | Fruits | Not specified | C ₃₀ H ₄₆ O ₄ | Spectral Data |
| Melianodiol | Fruits | Not specified | Not specified | Spectral Data |
| Bourjotinolone A | Fruits | Not specified | Not specified | Spectral Data |

Table 2: ¹³C NMR Spectroscopic Data for Melianone (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ , ppm) | Carbon No. | Chemical Shift (δ , ppm) |
|------------|----------------------------------|------------|----------------------------------|
| 1 | 39.8 | 16 | 25.5 |
| 2 | 18.8 | 17 | 49.5 |
| 3 | 218.4 | 18 | 19.0 |
| 4 | 47.5 | 19 | 13.9 |
| 5 | 51.1 | 20 | 45.1 |
| 6 | 19.8 | 21 | 97.7 |
| 7 | 27.9 | 22 | 34.2 |
| 8 | 48.0 | 23 | 77.0 |
| 9 | 49.5 | 24 | 65.4 |
| 10 | 37.1 | 25 | 57.2 |
| 11 | 21.4 | 26 | 24.8 |
| 12 | 27.0 | 27 | 18.9 |
| 13 | 46.5 | 28 | 28.1 |
| 14 | 51.1 | 29 | 15.8 |
| 15 | 34.6 | 30 | 26.5 |

Data sourced from PubChem CID 99981.[\[2\]](#)

Table 3: ^1H and ^{13}C NMR Spectroscopic Data for Hirtinol A (500 MHz for ^1H , 125 MHz for ^{13}C , CDCl_3)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
|----------|------------------|-----------------------------------|
| 1 | 157.9 | 7.09, d (10.1) |
| 2 | 126.8 | 5.89, d (10.1) |
| 3 | 195.6 | - |
| 4 | 45.7 | - |
| 5 | 129.3 | - |
| 6 | 142.0 | - |
| 7 | 196.4 | - |
| 8 | 53.0 | - |
| 9 | 47.9 | 2.70, br s |
| 10 | 41.8 | - |
| 11 | 73.0 | 4.18, t (5.6) |
| 12 | 81.6 | 5.12, br s |
| 13 | 48.9 | - |
| 14 | 68.2 | - |
| 15 | 56.5 | 3.99, br s |
| 16 | 34.9 | 2.23, m; 2.08, m |
| 17 | 47.5 | 2.94, dd (11.0, 6.6) |
| 18 | 16.9 | 0.78, s |
| 19 | 21.8 | 1.67, s |
| 20 | 121.7 | - |
| 21 | 140.1 | 7.15, br s |
| 22 | 111.1 | 6.09, d (1.5) |
| 23 | 142.9 | 7.31, t (1.7) |

| | | |
|-----|-------|------------------|
| 28 | 21.0 | 1.15, s |
| 29 | 170.3 | - |
| 30 | 21.0 | 1.43, s |
| OMe | 53.0 | 3.77, s |
| 1' | 175.8 | - |
| 2' | 34.1 | 2.58, sept (6.9) |
| 3' | 18.9 | 1.19, d (6.9) |
| 4' | 18.9 | 1.18, d (6.9) |

Experimental Protocols

Isolation of Hirtinol A, 21 α -Melianone, and 21 β -Melianone from *Trichilia hirta* Seeds

Plant Material: Seeds of *Trichilia hirta* were collected and dried at room temperature to a constant weight.

Extraction: The dried and powdered seeds (6.28 kg) underwent maceration with hexane (3 x 7 days) followed by methanol (3 x 7 days) at room temperature. The solvents were evaporated under reduced pressure to yield a hexanic extract (535.0 g) and a methanolic extract (1.925 kg).

Fractionation and Purification:

- A portion of the methanolic extract (104.0 g) was subjected to column chromatography (CC) on silica gel, eluting with a dichloromethane/methanol gradient (1:0 to 0:1) to yield 13 fractions.
- A crystalline precipitate from the hexanic extract was purified by CC on silica gel with a hexane/ethyl acetate gradient (1:0 to 0:1), yielding 8 fractions. The mixture of 21 α -melianone and 21 β -melianone was identified in one of these fractions.

- One of the methanol-derived fractions was further fractionated using medium-pressure liquid chromatography (MPLC) on silica gel C-18 with a methanol/water gradient.
- A sub-fraction from the MPLC was purified by high-performance liquid chromatography (HPLC) on a C-18 column with a methanol/water gradient to afford pure Hirtinol A (10.2 mg).

Structural Elucidation: The structures of the isolated compounds were determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Isolation of Protolimonoids from *Trichilia hirta* Fruits

A detailed experimental protocol for the isolation of melianone, melianodiol, and **bourjotinolone A** from the fruits of *Trichilia hirta* is described in the publication by Cortez et al. (1992) in *Phytochemistry*, volume 31, issue 2, pages 625-628.^{[1][3][4][5]} The general procedure involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the individual compounds. Structure elucidation was carried out using spectroscopic methods.

Biological Activities and Potential Signaling Pathways

Extracts from *Trichilia hirta* and its isolated constituents have demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being particularly noteworthy.^{[6][7]} While specific data for all protolimonoids from *T. hirta* is not available, studies on related compounds and extracts from the *Trichilia* genus provide valuable insights into their potential mechanisms of action.

Aqueous extracts of *T. hirta* leaves have shown cytotoxic activity against human tumor cells.^[8] Furthermore, root extracts displayed selective cytotoxicity against cancer cell lines.^{[7][9]} Polysaccharide-rich fractions from the leaves have also demonstrated antiproliferative activity against human lung cancer (A-549) and human cervix carcinoma (HeLa) cells, while showing no toxicity to normal human fibroblasts (MRC-5).^[10]

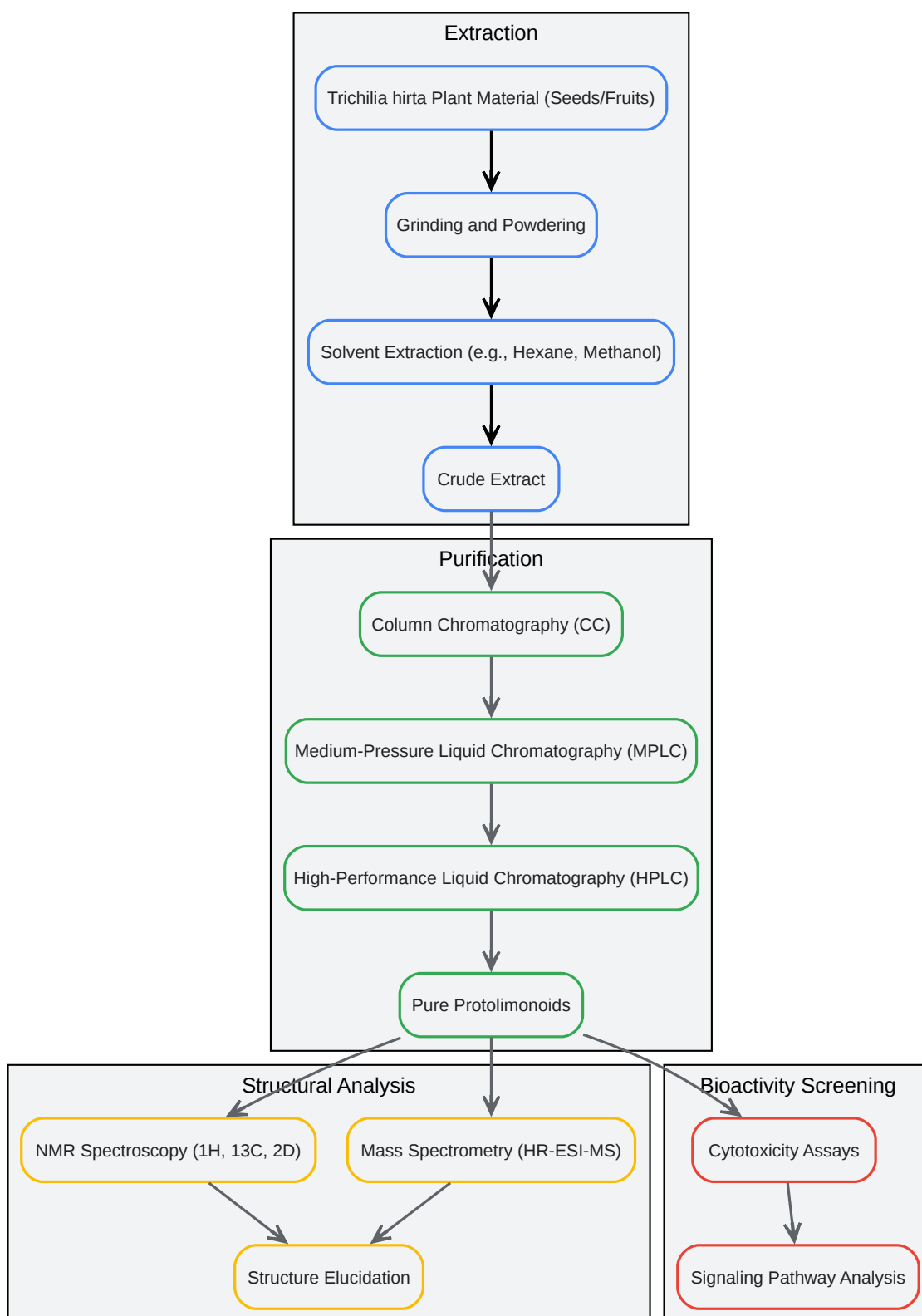
The precise signaling pathways through which the protolimonoids from *Trichilia hirta* exert their cytotoxic effects have not been fully elucidated. However, research on extracts from related

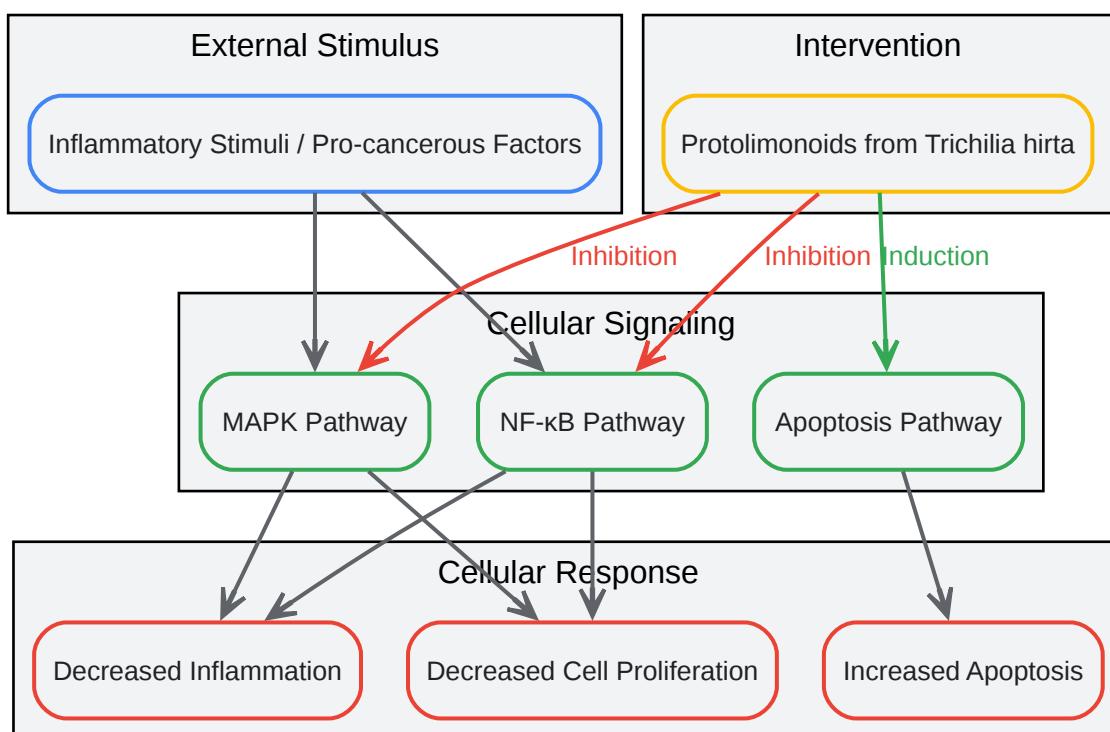
Trichilia species suggests potential involvement of key inflammatory and cell survival pathways. For instance, an extract from *Trichilia martiana* has been shown to inhibit nitric oxide production and modulate the NF- κ B and MAPK pathways in response to inflammatory stimuli.^[11] Given that chronic inflammation is closely linked to cancer development, the modulation of these pathways by *Trichilia* constituents is a promising area for further investigation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of protolimonoids from *Trichilia hirta*.





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